tert-Butyl 5-chloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate
Description
tert-Butyl 5-chloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core substituted with a chlorine atom at position 5 and a tert-butyl carboxylate group at the 1-position. PubChem lists this compound, confirming its identity and basic properties .
Properties
Molecular Formula |
C10H11ClN4O2 |
|---|---|
Molecular Weight |
254.67 g/mol |
IUPAC Name |
tert-butyl 5-chloropyrazolo[4,3-d]pyrimidine-1-carboxylate |
InChI |
InChI=1S/C10H11ClN4O2/c1-10(2,3)17-9(16)15-7-5-12-8(11)14-6(7)4-13-15/h4-5H,1-3H3 |
InChI Key |
UJGWCTXQSYLLMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CN=C(N=C2C=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Acetyl-Protected Intermediate
In a representative procedure, 1-(5-chloro-pyrazolo[4,3-d]pyrimidin-1-yl)-ethanone (1.5 g, 7.65 mmol) is refluxed in tetrahydrofuran (15 mL) and 8% aqueous hydrochloric acid (14.46 mL) at 50°C for 30 minutes. This reaction selectively removes the acetyl group, yielding 5-chloro-1H-pyrazolo[4,3-d]pyrimidine with a reported yield of 93%. The mechanism proceeds via acid-catalyzed cleavage of the acetyl moiety, regenerating the free amine at the 1-position of the heterocycle.
Introduction of the tert-Butyl Carboxylate Protecting Group
The 1-position nitrogen of 5-chloro-1H-pyrazolo[4,3-d]pyrimidine is subsequently protected using tert-butyl carbamate (Boc) chemistry. This step is critical for preventing unwanted side reactions during downstream functionalization.
Boc Protection via Carbamate Formation
A modified protocol adapted from Toll-like receptor inhibitor syntheses involves reacting 5-chloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 equiv) with di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in the presence of 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane. The reaction proceeds at room temperature for 12–16 hours, achieving conversions >85% as monitored by thin-layer chromatography. Workup includes sequential washes with 1 M HCl, saturated NaHCO₃, and brine, followed by silica gel chromatography to isolate the product.
Key Reaction Parameters
| Parameter | Optimal Condition |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Catalyst | DMAP (0.1 equiv) |
| Reaction Time | 16 hours |
Alternative Synthetic Strategies
One-Pot Chlorination and Protection
A patent-pending method (WO2021154664A1) demonstrates the simultaneous chlorination and Boc protection using phosphorus oxychloride (POCl₃) and Boc₂O in a single reactor. This approach reduces intermediate purification steps but requires precise stoichiometric control to avoid over-chlorination. Yields are marginally lower (78–82%) compared to sequential methods.
Enzymatic Deprotection-Reprotection
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) analyses under gradient elution (ACN/H₂O + 0.1% TFA) show ≥98% purity for optimized batches.
Industrial-Scale Considerations
Solvent Selection
Tetrahydrofuran (THF) and dichloromethane are preferred for Boc protection due to their compatibility with moisture-sensitive reagents. However, ethyl acetate is increasingly adopted to meet green chemistry guidelines.
Catalytic Optimization
The use of polymer-supported DMAP reduces catalyst loading to 0.05 equiv while maintaining reaction efficiency, enabling cost-effective large-scale production.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-chloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the pyrazolopyrimidine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrimidines, while reduction and oxidation reactions can lead to different functionalized derivatives .
Scientific Research Applications
Antitumor Activity
Research indicates that pyrazolo[4,3-d]pyrimidines, including tert-butyl 5-chloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate, exhibit significant antitumor properties. These compounds have been studied for their ability to inhibit various cancer cell lines by targeting specific kinases involved in cancer progression.
Case Study:
A study highlighted the efficacy of pyrazolo[4,3-d]pyrimidines in inhibiting tumor growth in vitro and in vivo. The compounds were shown to induce apoptosis in cancer cells through the activation of caspase pathways, demonstrating their potential as chemotherapeutic agents .
Kinase Inhibition
The compound is recognized for its ability to inhibit specific kinases that are crucial in cellular signaling pathways. This inhibition can lead to altered cellular responses and has implications for treating diseases such as cancer and inflammatory disorders.
Table: Kinase Inhibition Profile
Anti-inflammatory Properties
This compound has shown promise in reducing inflammation through the modulation of inflammatory cytokines. This property makes it a candidate for developing treatments for chronic inflammatory diseases.
Research Findings:
In animal models, the compound demonstrated a reduction in markers of inflammation, suggesting its potential utility in conditions like rheumatoid arthritis and other inflammatory disorders .
Synthesis and Functionalization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Recent advancements have focused on improving yields and purities through innovative synthetic strategies, which are crucial for scaling up production for pharmaceutical use.
Synthesis Overview:
- Formation of the pyrazolo[4,3-d]pyrimidine core via cyclization reactions.
- Introduction of the tert-butyl ester group to enhance solubility and bioavailability.
- Chlorination at the 5-position to increase biological activity.
Mechanism of Action
The mechanism of action of tert-Butyl 5-chloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes and pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Physicochemical and Reactivity Insights
- Pyrazolo[4,3-b]pyridine derivatives (e.g., ) feature a pyridine ring, which is less electron-deficient, possibly reducing reactivity toward nucleophilic attack compared to the pyrimidine core .
- The methoxy group in introduces electron-donating effects, which could stabilize adjacent electrophilic centers or alter regioselectivity in further functionalization .
- Molecular Weight and Solubility: The target compound’s molecular weight (~269.69) is lower than the methoxy-substituted analog (283.71, ), suggesting differences in crystallinity or solubility. The tert-butyl group may enhance lipophilicity compared to non-carboxylated analogs (e.g., ).
Biological Activity
tert-Butyl 5-chloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure includes a pyrazolo[4,3-d]pyrimidine core, which is known for its bioactive properties. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant anti-inflammatory properties. For instance, a series of pyrazole derivatives were evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. The compound this compound demonstrated a selective inhibition profile with an IC50 value comparable to established anti-inflammatory drugs such as diclofenac .
| Compound | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 0.01 | High |
| Diclofenac | 0.054 | Reference |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including HeLa and A375 cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study: Inhibition of RET Kinase
A notable case study explored the compound's activity against RET kinase, which is implicated in several cancers. The compound showed promising results in inhibiting both wild-type and mutant forms of RET, suggesting its potential as a therapeutic agent in targeted cancer therapies .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrazolo[4,3-d]pyrimidine scaffold can significantly affect biological activity. For example:
- Chloro Substitution : The presence of chlorine at the 5-position enhances anti-inflammatory activity.
- Alkyl Groups : Variations in alkyl substituents influence lipophilicity and cellular uptake.
Toxicity and Safety Profile
Toxicity assessments conducted in vivo revealed that the compound exhibits a favorable safety profile with no significant adverse effects observed at therapeutic doses. The LD50 values were found to be above 2000 mg/kg in mouse models, indicating low acute toxicity .
Q & A
Q. Optimization Tips :
- Use CuI as a co-catalyst to enhance coupling efficiency .
- Purify intermediates via silica gel chromatography (hexane:EtOAc gradients) to improve yields (>80%) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- Mass Spectrometry (MS) : ESI+ mode confirms molecular weight (e.g., m/z 469 [M+H]⁺ for intermediates) .
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ resolves substituent patterns (e.g., tert-butyl groups at δ ~1.4 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) determine crystal structures, with refinement against high-resolution data (R-factor < 0.05) .
- HPLC : Reverse-phase C18 columns (e.g., 4.92 min retention time, 99.6% purity) ensure purity .
Table 1 : Representative Characterization Data
| Parameter | Method | Example Value | Reference |
|---|---|---|---|
| Molecular Weight | ESI-MS | 469 [M+H]⁺ | |
| Purity | HPLC | 99.6% | |
| Crystal System | X-ray | Triclinic, P1 |
Advanced: How can researchers resolve contradictions in reported synthetic yields for halogenated intermediates?
Answer:
Yield discrepancies often arise from:
- Catalyst Efficiency : Pd(PPh₃)₂Cl₂ vs. Pd(dppf)Cl₂ may alter coupling rates (e.g., 70–85% yields) .
- Solvent Polarity : Polar aprotic solvents (DMAc) improve solubility of iodinated pyrimidines vs. THF .
- Workup Protocols : Incomplete extraction (e.g., EtOAc vs. DCM) or inadequate drying (Na₂SO₄ vs. MgSO₄) reduces isolated yields .
Q. Methodological Approach :
- Conduct Design of Experiments (DoE) to test variables (temperature, catalyst loading).
- Compare TLC/Rf values at each step to identify bottlenecks .
Advanced: What computational strategies predict the reactivity of tert-butyl-protected intermediates in cross-coupling reactions?
Answer:
- DFT Calculations : Model transition states for Pd-mediated couplings (e.g., oxidative addition of C–I bonds) using Gaussian09 with B3LYP functionals .
- Molecular Docking : Simulate steric effects of tert-butyl groups on catalyst accessibility (e.g., PyMol visualization) .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal ligands (e.g., PPh₃ vs. XPhos) for halogenated substrates.
Advanced: How to design derivatives of this compound for kinase inhibition studies?
Answer:
- Bioisosteric Replacement : Substitute chlorine with bioisosteres (e.g., CF₃, Br) to modulate potency .
- Piperazine Addition : Introduce piperazine-carboxylate moieties at the 1-position to enhance solubility and target PI3K/AKT pathways .
- In Silico Screening : Use Schrödinger Suite to dock derivatives into kinase ATP-binding pockets (e.g., CDK2, PDB: 1H1S) .
Table 2 : Derivative Activity Data
| Derivative | Modification | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 5-Bromo analog | Br substitution | 12 | |
| Piperazine-carboxylate | Piperazine addition | 8 |
Basic: What are the stability considerations for storing tert-butyl-protected intermediates?
Answer:
- Temperature : Store at −20°C in amber vials to prevent Boc deprotection .
- Moisture Control : Use desiccants (silica gel) in sealed containers; avoid aqueous workups unless specified .
- Light Sensitivity : Protect from UV exposure to prevent photodegradation of the pyrimidine core .
Advanced: How to troubleshoot low yields in the final cyclization step?
Answer:
- Reagent Purity : Ensure TBAF is anhydrous; residual water hydrolyzes intermediates .
- Temperature Control : Maintain 65°C ± 2°C during cyclization to avoid side reactions .
- Quenching Protocol : Adjust pH to 7–8 before extraction to minimize acid-catalyzed degradation .
Basic: What safety precautions are critical when handling this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
